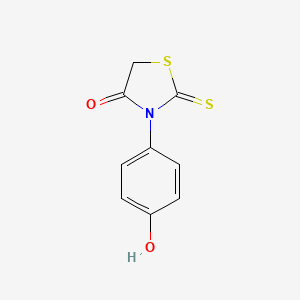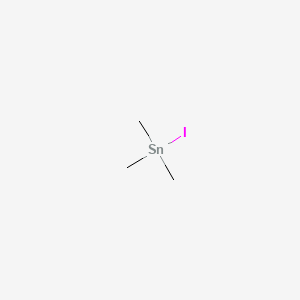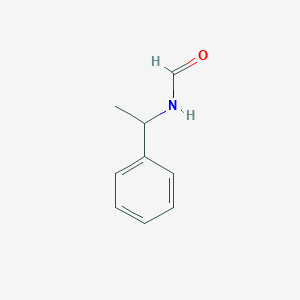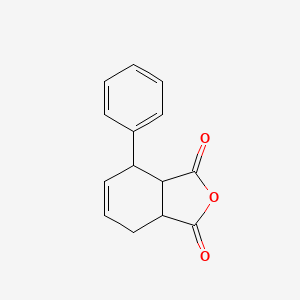
3-(p-Hydroxyphenyl)rhodanine
Overview
Description
3-(p-Hydroxyphenyl)rhodanine, also known as 3-HP, is a heterocyclic aromatic compound containing a rhodanine ring. It is a derivative of rhodanine, a naturally occurring compound found in plants. 3-HP is a versatile compound that has been used in a variety of applications, including as a reagent in organic synthesis, as a catalyst in the synthesis of polymers, and as a fluorescent probe in biological research.
Scientific Research Applications
Organic Solar Cells
Research indicates that derivatives of rhodanine, such as 2-(1,1-Dicyanomethylene)rhodanine (RCN), play a significant role in developing non-fullerene acceptors (NFAs) for organic solar cells. Specifically, RCN-based NFAs, when paired with classic p-type polymers like poly(3-hexylthiophene) (P3HT), have shown promising photovoltaic properties, contributing to advancements in solar cell technology (Xiao et al., 2018).
Spectrophotometric Metal Ion Determination
The copper(II) chelates of 3-hydroxyphenylrhodanine have been explored for their application in the sensitive spectrophotometric determination of copper(II) ions. This research demonstrates the compound's usefulness in detecting and measuring specific metal ions (Tirant & Smith, 1980).
Dye-Sensitized Solar Cells
Studies on rhodanine derivatives highlight their role as effective electron acceptors in dye-sensitized solar cells (DSSCs). The introduction of a conjugated structure between the rhodanine ring and the anchoring group in these derivatives has been found to significantly enhance electron injection efficiency and overall power conversion efficiency in DSSCs (Wan et al., 2017).
Metallo-β-lactamase Inhibition
Rhodanine and its derivatives have been studied for their potential as inhibitors of metallo-β-lactamase, an enzyme that contributes to antibiotic resistance. Research has shown that these compounds undergo hydrolysis to form a thioenolate, which can effectively inhibit this enzyme, thus presenting a potential strategy in the fight against antibiotic-resistant bacteria (Brem et al., 2014).
Mechanism of Action
Target of Action
3-(p-Hydroxyphenyl)rhodanine, also known as 3-(4-hydroxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one, has been found to interact with several targets. It has been reported to inhibit the aldose reductase enzyme , which plays a crucial role in the polyol pathway of glucose metabolism . This compound has also been found to inhibit protein tyrosine phosphatase type IVA, member 3 (PRL-3) enzymatic activity , which is involved in cell migration and invasion .
Mode of Action
The compound interacts with its targets by binding to their active sites, thereby inhibiting their enzymatic activity . This interaction results in changes in the biochemical pathways these enzymes are involved in .
Biochemical Pathways
The inhibition of aldose reductase by this compound affects the polyol pathway . By inhibiting aldose reductase, the compound can potentially prevent this stress and the resulting damage .
The inhibition of PRL-3 affects the cell migration and invasion pathways . PRL-3 is known to promote these processes in cancer cells, so its inhibition can potentially suppress the migration and invasion of these cells .
Result of Action
The inhibition of aldose reductase by this compound can potentially prevent osmotic stress in cells, thereby protecting them from damage . This could have therapeutic implications for conditions like diabetes, where dysregulated glucose metabolism can lead to cellular damage .
The inhibition of PRL-3 can potentially suppress the migration and invasion of cancer cells . This could have potential therapeutic implications for cancer treatment, as it could help to prevent the spread of cancer cells .
Biochemical Analysis
Biochemical Properties
3-(p-Hydroxyphenyl)rhodanine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit the activity of α-glucosidase and α-amylase, enzymes involved in carbohydrate metabolism . This inhibition can help regulate blood sugar levels, making it a potential candidate for antidiabetic therapies. Additionally, this compound interacts with microbial enzymes, exhibiting antimicrobial properties . These interactions highlight the compound’s versatility in modulating enzyme activity and its potential therapeutic applications.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that this compound can induce apoptosis in cancer cells by activating specific signaling pathways . This compound also affects gene expression by upregulating or downregulating the expression of genes involved in cell proliferation, differentiation, and apoptosis. Furthermore, this compound impacts cellular metabolism by altering the activity of metabolic enzymes and influencing the production of key metabolites.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, this compound inhibits α-glucosidase and α-amylase by binding to their active sites, preventing substrate binding and subsequent enzymatic activity . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes. These molecular interactions underpin the compound’s diverse biological activities and therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term cellular effects. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to degradation and reduced efficacy. Long-term studies have also demonstrated that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as enzyme inhibition and modulation of gene expression, without causing significant toxicity . At higher doses, this compound can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence metabolic flux and alter metabolite levels by modulating the activity of key metabolic enzymes . For example, the inhibition of α-glucosidase and α-amylase by this compound affects carbohydrate metabolism, leading to changes in glucose and glycogen levels. Additionally, this compound can interact with other metabolic enzymes, influencing the production and utilization of various metabolites.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by membrane transporters, facilitating its intracellular accumulation . Once inside the cell, this compound can bind to specific proteins, influencing its localization and distribution within different cellular compartments. These interactions play a crucial role in determining the compound’s bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, this compound can localize to the nucleus, where it interacts with transcription factors and other regulatory proteins to modulate gene expression. Additionally, it can be directed to the mitochondria, influencing mitochondrial function and cellular metabolism. The precise subcellular localization of this compound is essential for its biological activity and therapeutic potential.
Properties
IUPAC Name |
3-(4-hydroxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2S2/c11-7-3-1-6(2-4-7)10-8(12)5-14-9(10)13/h1-4,11H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUUFJQSSWHKSBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=S)S1)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30175614 | |
| Record name | Rhodanine, 3-(p-hydroxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30175614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
28.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47204844 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
21346-21-4 | |
| Record name | 3-(4-Hydroxyphenyl)-2-thioxo-4-thiazolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21346-21-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rhodanine, 3-(p-hydroxyphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021346214 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rhodanine, 3-(p-hydroxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30175614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![5,8-Dimethylbenzo[c]phenanthrene](/img/structure/B1616614.png)








